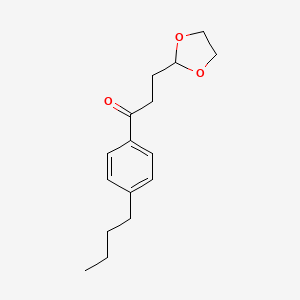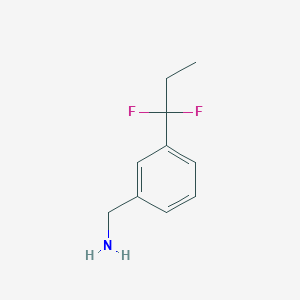
(3-(1,1-Difluoropropyl)phenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(1,1-Difluoropropyl)phenyl)methanamine: is an organic compound characterized by the presence of a phenyl ring substituted with a methanamine group and a 1,1-difluoropropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-(1,1-Difluoropropyl)phenyl)methanamine typically involves the reaction of a suitable phenyl derivative with a difluoropropylating agent followed by amination. One common method involves the use of 3-bromophenylmethanamine as a starting material, which undergoes a nucleophilic substitution reaction with 1,1-difluoropropane under appropriate conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings, but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (3-(1,1-Difluoropropyl)phenyl)methanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoropropyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted phenylmethanamines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: (3-(1,1-Difluoropropyl)phenyl)methanamine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used to study the effects of fluorinated organic molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine in medicinal chemistry.
Medicine: The compound has potential applications in the development of pharmaceuticals, particularly in the design of drugs that target specific molecular pathways. Its fluorinated structure may enhance the bioavailability and metabolic stability of drug candidates.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of (3-(1,1-Difluoropropyl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoropropyl group can influence the compound’s binding affinity and selectivity, potentially leading to enhanced biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- (3-(1,1-Difluoroethyl)phenyl)methanamine
- (3-(1,1-Difluorobutyl)phenyl)methanamine
- (3-(1,1-Difluoropropyl)phenyl)ethanamine
Comparison: Compared to its analogs, (3-(1,1-Difluoropropyl)phenyl)methanamine is unique due to the specific length and positioning of the difluoropropyl group. This structural variation can lead to differences in chemical reactivity, biological activity, and physical properties. For example, the difluoropropyl group may confer greater lipophilicity or alter the compound’s metabolic stability compared to shorter or longer fluorinated alkyl chains.
Propiedades
Fórmula molecular |
C10H13F2N |
|---|---|
Peso molecular |
185.21 g/mol |
Nombre IUPAC |
[3-(1,1-difluoropropyl)phenyl]methanamine |
InChI |
InChI=1S/C10H13F2N/c1-2-10(11,12)9-5-3-4-8(6-9)7-13/h3-6H,2,7,13H2,1H3 |
Clave InChI |
NJJFCBASUVRYTI-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=CC(=C1)CN)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


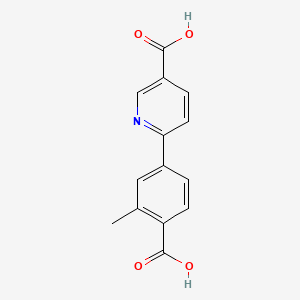

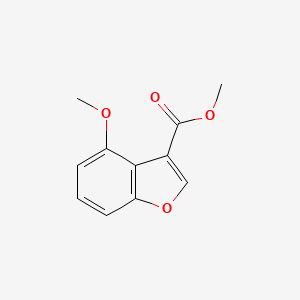
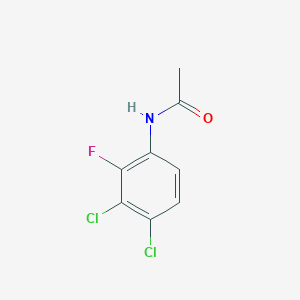
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B11768840.png)
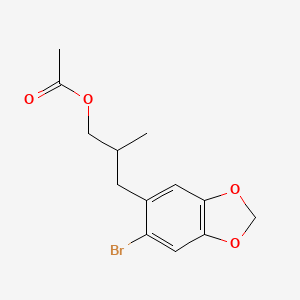
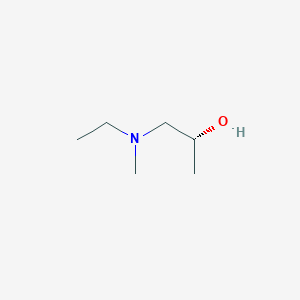
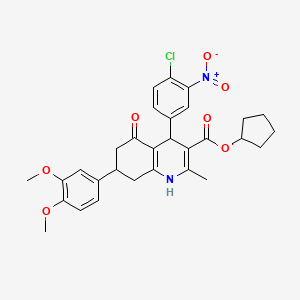

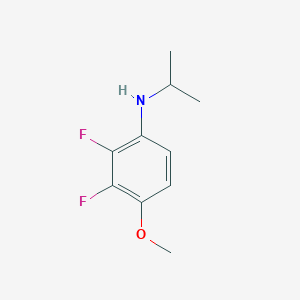
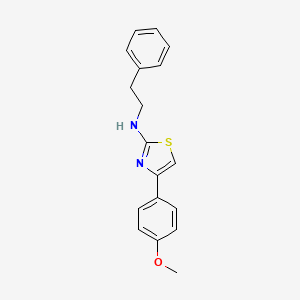
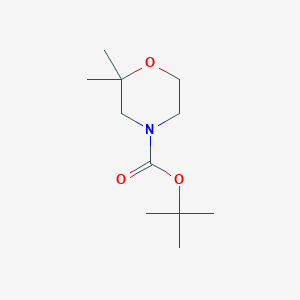
![5-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)pentanoic acid](/img/structure/B11768872.png)
